2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine

Bronchodilator Pulmonary Pharmacology Therapeutic Index

Researchers face inconsistent reactivity in adenine scaffold functionalization. This N9-THP protected 2-methoxyadenine provides a specific, non-interchangeable building block.

- **Key Application**: Intermediate for ADA inhibitors and bronchodilator SAR studies (EC50 0.45 mcg/mL; no hypotension at active doses).
- **Technical Advantage**: THP group enables selective mild-acid deprotection for precise multi-step synthesis.
- **Supply Certainty**: 98% purity, fully spectroscopically characterized (IR, UV, NMR), lot-to-lot consistency for reliable assays.

Molecular Formula C11H15N5O2
Molecular Weight 249.27 g/mol
CAS No. 77111-78-5
Cat. No. B049733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine
CAS77111-78-5
Synonyms2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine; 
Molecular FormulaC11H15N5O2
Molecular Weight249.27 g/mol
Structural Identifiers
SMILESCOC1=NC(=C2C(=N1)N(C=N2)C3CCCCO3)N
InChIInChI=1S/C11H15N5O2/c1-17-11-14-9(12)8-10(15-11)16(6-13-8)7-4-2-3-5-18-7/h6-7H,2-5H2,1H3,(H2,12,14,15)
InChIKeyNGJPSTQZOFCELH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-9-(THP)-adenine: Product Overview


2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine (CAS 77111-78-5) is a disubstituted adenine derivative featuring a 2-methoxy group and an N9-tetrahydropyranyl (THP) protecting group. It is primarily utilized as a synthetic intermediate in the preparation of bronchodilator agents and adenosine deaminase (ADA) inhibitors. The compound is characterized by a molecular formula of C11H15N5O2, a molecular weight of 249.27 g/mol, and a melting point of 199 °C (dec.) [1]. Spectroscopic data (IR, UV, NMR) are fully documented, confirming its structural identity and purity [1]. It is commercially available with a typical purity specification of 98% and is recommended to be stored at -20 °C for long-term stability .

Workflow Synthetic Intermediate Source Reported use in bronchodilator and ADA inhibitor synthetic pathways
Selection THP Protection Strategy Selective N9-deprotection under mild conditions supports multi-step syntheses
Context Characterization Backing Documented spectroscopic and purity data support lot-to-lot consistency review

Why 2-Methoxy-9-(THP)-adenine Cannot Be Substituted


The specific combination of the 2-methoxy and 9-tetrahydropyranyl (THP) modifications on the adenine scaffold is non-interchangeable. Unprotected 2-methoxyadenine (without the N9-THP group) exhibits different solubility, stability, and reactivity profiles, rendering it unsuitable for the same synthetic routes or biological evaluations [1]. Alternative 9-protected adenines, such as the 2-n-propoxy analog or the 2-chloro precursor, possess distinct physicochemical properties and bioactivity spectra, as demonstrated by comparative bronchodilator assays [2]. The THP group in this compound serves as a specific protecting group that can be selectively removed under mild acidic conditions, enabling precise control in multi-step syntheses, a feature not shared by other N9-substituted analogs [1]. Therefore, substituting this compound with a structurally similar but functionally distinct analog would compromise synthetic yield, alter reaction pathways, or invalidate comparative pharmacological studies [2].

This Product 2-Methoxy-9-(THP)-adenine
Potential Substitute N9-Unprotected Adenines may shift solubility and reactivity profiles, altering synthetic pathway outcomes
This Product 2-Methoxy-9-(THP)-adenine
Potential Substitute Other 2-Alkoxy-9-THP Analogs may exhibit different bioactivity profiles; assay-response context may not transfer

2-Methoxy-9-(THP)-adenine: Quantitative Evidence


Bronchodilator Potency vs Aminophylline

In a direct head-to-head comparison, 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine exhibited substantially greater in vitro bronchodilator potency and a more favorable separation of bronchodilator activity from hypotensive side effects than the standard bronchodilator aminophylline [1]. The compound achieved an EC50 of 0.45 mcg/mL in isolated guinea pig tracheal chains, compared to 16.6 mcg/mL for aminophylline, representing a 37-fold increase in potency [1]. In vivo, the compound demonstrated an intravenous bronchodilator ED50 of 0.23 mg/kg and, notably, an ABP/ITP ratio of >1, indicating negligible hypotensive effect at bronchodilator doses, in contrast to aminophylline's ratio of 2.4 [1]. This favorable therapeutic index is a key differentiator for respiratory disorder research.

Bronchodilator Potency
Head-to-head
EC50 0.45 vs. 16.6 mcg/mL (aminophylline)
Reportedly higher potency in isolated tracheal preparation
Model-specific endpoint; guinea pig tracheal chain data
Bronchodilator Pulmonary Pharmacology Therapeutic Index

Bronchodilator Profile vs 2-n-Propoxy Analog

Within the same patent series, 2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine (Example 1) demonstrates a distinct bronchodilator profile compared to its 2-n-propoxy analog (Example 3) [1]. While the 2-n-propoxy derivative shows slightly higher in vitro potency (EC50 = 0.17 mcg/mL vs. 0.45 mcg/mL for the methoxy compound), the methoxy analog exhibits a more balanced in vivo profile with an intravenous ED50 of 0.23 mg/kg and an ABP/ITP ratio >1, compared to the n-propoxy analog's ED50 of 0.26 mg/kg and ratio of 7.3 [1]. The absence of a measurable hypotensive effect (ABP ED20 >1 mg/kg) for the methoxy compound at its bronchodilator dose distinguishes it from the n-propoxy analog, which shows a quantifiable hypotensive effect [1].

In Vivo Selectivity
Head-to-head
ABP/ITP ratio >1 (vs. 7.3 for n-propoxy analog)
Reported lower hypotensive-effect probability at bronchodilator dose
In vivo guinea pig model; requires endpoint-specific validation
Structure-Activity Relationship Bronchodilator Alkoxy Substituent Effect

Synthetic Utility for ADA Inhibitors

2-Methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-adenine is explicitly cited as an intermediate in the production of adenosine deaminase (ADA) inhibitors . This is supported by foundational medicinal chemistry literature on ADA inhibition [1][2]. Unlike simpler 2-methoxyadenine derivatives, the THP-protected form allows for selective N9-deprotection under mild conditions, enabling efficient downstream functionalization to yield biologically active ADA inhibitors. While direct quantitative comparison of synthetic yields is not available, the specific protection strategy embodied in this compound is a class-defining feature for the synthesis of certain ADA inhibitor chemotypes, distinguishing it from unprotected or differently protected adenine analogs .

ADA Inhibitor Synthesis
Class-level
Cited as intermediate for ADA inhibitor production
Supports synthetic route exploration; class-level inference
Data to verify in specific synthetic workflow
Synthetic Intermediate Adenosine Deaminase Inhibitor Drug Discovery

Physicochemical and Stability Profile

The compound is supplied with a documented purity specification of 98% and recommended storage conditions of -20 °C for long-term stability . Its complete spectroscopic characterization, including melting point (199 °C dec.), IR (KBr: 3300, 1640, 1600 cm-1), UV (λmax MeOH 267 nm, ε12,100), and NMR (DMSO-d6: δ1.4-2.2 (6H,m), 3.80 (3H,s), 3.2-4.2(2H,m), 4.47(1H,dd,J=12 & 3 Hz), 8.04(1H,s)), provides unequivocal identity confirmation [1]. While many adenine analogs are available, the combination of high purity, defined storage requirements, and comprehensive analytical data ensures lot-to-lot consistency and minimizes experimental variability, a critical factor for both synthetic and biological applications.

Purity & Characterization
Specification review
98% purity; full IR, UV, NMR documented
Supports lot consistency and analytical reproducibility review
Commercial specification; recommended storage at -20 °C
Chemical Characterization Stability Quality Control

Application Scenarios for 2-Methoxy-9-(THP)-adenine


Bronchodilator Lead Optimization for Cardiovascular Safety

Ideal for medicinal chemistry programs seeking to develop novel bronchodilators with a high therapeutic index. The compound's demonstrated potency (EC50 0.45 mcg/mL) and favorable ABP/ITP ratio (>1) make it a superior starting point for SAR studies aimed at minimizing hypotensive side effects compared to aminophylline or the 2-n-propoxy analog [1].

ADA Inhibitor Synthesis

Directly applicable as a key intermediate in the synthesis of ADA inhibitors, a validated application supported by the primary literature [2]. The THP protecting group enables selective N9-deprotection, facilitating the construction of complex nucleoside analogs [1].

SAR Studies of 2-Alkoxy-9-THP Adenines

Essential for comparative SAR investigations of the 2-alkoxy substituent effect on bronchodilator activity and therapeutic index. The compound's distinct in vivo profile, particularly its lack of measurable hypotension at bronchodilator doses, provides a critical reference point for evaluating other analogs [1].

High-Purity Building Blocks for Reproducible Assays

Suited for any laboratory workflow demanding high lot-to-lot consistency and minimal experimental variability. The compound's commercial availability at 98% purity, coupled with its full spectroscopic characterization, ensures reliable performance in both synthetic transformations and biological assays [3].

Application
Selection Property
Validation Focus
Bronchodilator SAR Studies
Reported ABP/ITP endpoint context
Cardiovascular endpoint monitoring in respiratory models
ADA Inhibitor Synthesis
THP-protected adenine scaffold
Deprotection efficiency and downstream functionalization
2-Alkoxy Substituent SAR
Methoxy-specific in vivo profile
Comparator assay-response context vs. other alkoxy analogs
Reproducible Building Block Research
Documented purity and characterization
Lot-to-lot consistency and analytical identity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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